molecular formula C10H8ClNO2 B12864899 1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone

1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone

Katalognummer: B12864899
Molekulargewicht: 209.63 g/mol
InChI-Schlüssel: FVMHLKKWZDURPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions usually involve refluxing the reactants in a suitable solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation Products: Compounds with oxidized functional groups.

    Reduction Products: Compounds with reduced functional groups.

Wirkmechanismus

The mechanism of action of 1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The compound’s anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation through specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is unique due to its chloromethyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C10H8ClNO2

Molekulargewicht

209.63 g/mol

IUPAC-Name

1-[6-(chloromethyl)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H8ClNO2/c1-6(13)10-12-8-3-2-7(5-11)4-9(8)14-10/h2-4H,5H2,1H3

InChI-Schlüssel

FVMHLKKWZDURPR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.